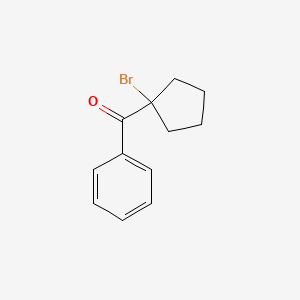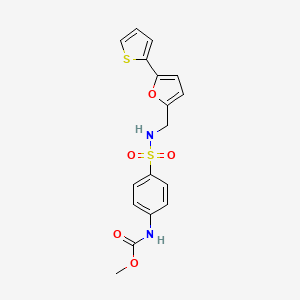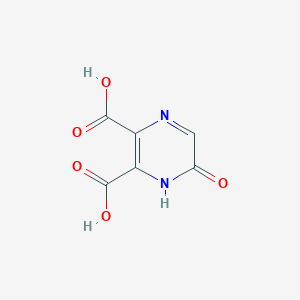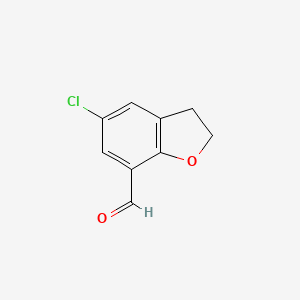
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, commonly known as DMOP, is a chiral amine used in various chemical and biological applications. DMOP is a white crystalline powder with a molecular weight of 159.25 g/mol. It is a selective agonist of the α7 nicotinic acetylcholine receptor (nAChR), which has important implications for its use in scientific research.
Mécanisme D'action
DMOP acts as a selective agonist of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine, binding to the receptor and activating downstream signaling pathways. This activation can lead to changes in neurotransmitter release, ion channel activity, and gene expression.
Biochemical and Physiological Effects:
DMOP has been shown to have a number of biochemical and physiological effects, including increasing levels of acetylcholine release, modulating synaptic plasticity, and reducing inflammation. These effects make DMOP a valuable tool for studying the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in various biological processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DMOP in lab experiments is its selectivity for the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This allows researchers to specifically target this receptor and study its effects without interference from other receptors. However, one limitation is that DMOP has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are many potential future directions for research involving DMOP. One area of interest is the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in neurodegenerative diseases, such as Alzheimer's disease. DMOP could be used to study the effects of α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine activation on cognitive function and neuroinflammation in animal models of the disease. Additionally, DMOP could be used to study the role of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine in immune function and inflammation, which has important implications for the treatment of autoimmune diseases.
Méthodes De Synthèse
DMOP can be synthesized using a variety of methods, including reductive amination, asymmetric synthesis, and enzymatic resolution. One common method involves the reaction of 2,2-dimethyloxirane with ammonia in the presence of a catalyst to yield DMOP.
Applications De Recherche Scientifique
DMOP is widely used in scientific research as a tool to study the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine. This receptor is involved in a variety of physiological processes, including neurotransmission, inflammation, and immune function. Dysregulation of the α7 (2S)-2-(4,4-Dimethyloxolan-2-yl)propan-1-amine has been implicated in a number of diseases, including Alzheimer's disease, schizophrenia, and inflammatory bowel disease.
Propriétés
IUPAC Name |
(2S)-2-(4,4-dimethyloxolan-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(5-10)8-4-9(2,3)6-11-8/h7-8H,4-6,10H2,1-3H3/t7-,8?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIQZXHGPEZPUMB-JAMMHHFISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1CC(CO1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N~4~-(4-chlorophenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2445041.png)
![1'-(2-Chloro-6-fluorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2445042.png)








![3-(Benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2445058.png)


